molecular formula C14H13F3N2O2S B607813 GSK-2881078 CAS No. 1539314-06-1

GSK-2881078

Cat. No.: B607813
CAS No.: 1539314-06-1
M. Wt: 330.33 g/mol
InChI Key: SKDVMPZQJMZEAC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-2881078 is a nonsteroidal selective androgen receptor modulator developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease .

Preparation Methods

The synthesis of GSK-2881078 involves several key steps. The starting material is typically a substituted indole, which undergoes a series of reactions including sulfonylation, nitrile formation, and trifluoromethylation. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

GSK-2881078 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Phase 2A Study in COPD Patients

A significant study evaluated the effects of GSK-2881078 in postmenopausal women and men with COPD. This randomized, double-blind, placebo-controlled trial involved 97 participants who received either this compound or a placebo alongside a structured exercise program for 13 weeks. Key findings included:

  • Increased Leg Strength :
    • In men, leg strength increased by an average of 11.8 kg (7.0% change).
    • In women, the increase was 8.0 kg (5.2% change) .
  • Lean Body Mass :
    • Both genders experienced increases in lean body mass (LBM), with treatment differences showing an increase of approximately 2.1 kg for both sexes .
  • Safety Profile :
    • The compound was well tolerated, with reversible reductions in high-density lipoprotein cholesterol and transient elevations in hepatic transaminases noted as primary safety concerns .

Phase 1b Study on Pharmacokinetics

Another critical study focused on the pharmacokinetics and pharmacodynamics of this compound across various doses in healthy older males and postmenopausal females. This study revealed:

  • Dose-Dependent Increases :
    • This compound produced dose-dependent increases in lean mass, with females showing enhanced sensitivity at lower doses compared to males .
  • Tolerability :
    • The compound was generally well tolerated without serious adverse events reported, although transient elevations in alanine aminotransferase levels were observed .

Comparative Data Tables

StudyPopulationTreatment DurationKey FindingsSafety Observations
Phase 2A TrialCOPD Patients (n=97)13 weeksIncreased leg strength (Men: +11.8 kg; Women: +8.0 kg); Increased LBM (+2.1 kg)Reversible HDL reduction; transient ALT elevation
Phase 1b StudyHealthy Older AdultsUp to 53 daysDose-dependent lean mass increase; Greater response in womenGenerally well tolerated; no serious adverse events

Case Studies and Efficacy Insights

Several case studies have documented the efficacy of this compound in improving muscle function among patients with muscle weakness due to chronic illnesses:

  • Case Study Example : A postmenopausal woman with COPD participated in the phase 2A trial and demonstrated significant improvements in leg strength and overall physical function after treatment with this compound combined with exercise therapy.

Mechanism of Action

GSK-2881078 exerts its effects by selectively binding to androgen receptors. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact. The differential activity enables the compound to function as a potent androgenic agonist in target tissues like muscle and bone, while acting as an antagonist or partial agonist in other tissues such as the prostate or skin .

Comparison with Similar Compounds

GSK-2881078 is compared with other selective androgen receptor modulators such as Enobosarm, JNJ-28330835, and Ligandrol. While all these compounds target androgen receptors, this compound is unique in its specific binding affinity and the resulting pharmacological effects. It has shown a favorable safety profile and significant efficacy in increasing lean mass and muscle strength in clinical trials .

Similar compounds include:

Biological Activity

GSK-2881078 is a nonsteroidal selective androgen receptor modulator (SARM) developed by GlaxoSmithKline (GSK) aimed at treating muscle weakness associated with chronic and acute illnesses. This article examines the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and relevant case studies.

Overview of this compound

This compound is designed to selectively target androgen receptors, promoting anabolic effects such as increased lean body mass (LBM) without the typical side effects associated with anabolic steroids. It has been evaluated in various clinical trials, particularly for its potential benefits in populations with reduced mobility and muscle weakness.

Study Design

A phase 1b study was conducted to explore the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The study involved healthy older males and postmenopausal females, with participants receiving doses twice daily for the first three days, followed by once daily for up to 53 days. The study assessed changes in body composition using dual-energy X-ray absorptiometry (DXA) and MRI scans.

Key Findings

  • Dose-Dependent Increases in Lean Mass : this compound resulted in significant increases in LBM across all dose levels compared to placebo. Women exhibited a greater sensitivity to the compound, achieving more substantial gains at lower doses than men .
  • Safety Profile : The compound was well tolerated, with no serious adverse events reported. Transient elevations in alanine aminotransferase were noted but were not clinically significant .

Phase 2A Trial

A subsequent phase 2A trial examined the effects of this compound combined with exercise on leg strength in patients with chronic obstructive pulmonary disease (COPD). The results indicated:

  • Increased Leg Strength : Men showed an increase in leg strength by an adjusted mean of 11.8 kg (90% CI −0.5 to 24.0), while women showed a lesser increase of 8.0 kg (90% CI −2.5 to 18.4) .
  • Lean Body Mass Gains : Both genders experienced increases in total and appendicular LBM, with mean changes from baseline being approximately 2.1 kg for both males and females .

Case Study Highlights

  • Healthy Older Adults : In a cohort of healthy older adults, this compound demonstrated significant increases in LBM over eight weeks of treatment, with a long half-life of around seven days .
  • COPD Patients : In COPD patients undergoing a standardized exercise program, this compound led to meaningful improvements in both muscle mass and strength, suggesting it may counteract anabolic resistance often seen in this population .

Safety and Tolerability

The safety profile of this compound has been generally favorable:

  • Adverse Events : Most adverse events were similar across treatment and placebo groups, with few discontinuations due to treatment-related side effects. Notable adverse events included mild cases of acne and benign prostatic hypertrophy that were not deemed treatment-related .
  • Metabolic Effects : Participants exhibited reversible reductions in fasting glucose and high-density lipoprotein cholesterol (HDL-C), primarily among females .

Summary of Biological Activity

Parameter Findings
Lean Mass IncreaseDose-dependent; greater sensitivity in females
Leg Strength ImprovementMen: +11.8 kg; Women: +8.0 kg
Safety ProfileWell tolerated; transient liver enzyme elevations
Adverse EventsMild acne, benign prostatic hypertrophy
Metabolic ChangesReversible reductions in glucose and HDL-C

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GSK-2881078, and how is its androgen receptor (AR) modulation assessed in preclinical models?

this compound functions as a selective androgen receptor modulator (SARM), binding to AR to induce tissue-specific anabolic effects. Preclinical assessment involves:

  • In vitro binding assays : Competitive radioligand displacement studies using AR-positive cell lines to quantify binding affinity (e.g., IC₅₀ values) .
  • In vivo models : Rodent cachexia or muscle atrophy models (e.g., glucocorticoid-induced muscle wasting) to measure changes in lean body mass, grip strength, and AR-dependent gene expression (e.g., IGF-1, Myostatin) .
  • Transcriptomic profiling : RNA sequencing of skeletal muscle or liver tissue to identify AR pathway activation signatures .

Q. What clinical trial designs have been employed to evaluate this compound in cachexia and chronic obstructive pulmonary disease (COPD)?

Phase 2 trials (NCT trials cited in ) utilized:

  • Randomized, double-blind, placebo-controlled designs with stratification by baseline biomarkers (e.g., serum testosterone).
  • Primary endpoints : Lean body mass (DXA scan) and functional outcomes (e.g., 6-minute walk test).
  • Secondary endpoints : Safety profiles (e.g., hepatotoxicity) and quality-of-life metrics (e.g., SGRQ for COPD).
  • Statistical power analysis : Sample sizes (e.g., n=97 in Phase 2) calculated to detect ≥5% improvement in lean mass with 80% power .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data, such as positive lean mass outcomes versus non-significant functional improvements?

Methodological approaches include:

  • Post hoc subgroup analysis : Stratifying patients by baseline muscle mass, disease severity, or androgen levels to identify responsive cohorts .
  • Longitudinal biomarker correlation : Pairing lean mass changes with functional assays (e.g., dynamometry) or inflammatory markers (e.g., IL-6, TNF-α) to uncover mechanistic links .
  • Dose optimization studies : Testing higher doses (e.g., 1.0 mg vs. 0.5 mg) while monitoring adverse events (e.g., prostate-specific antigen elevation) .

Q. What computational strategies predict this compound’s off-target effects and repurposing potential?

  • Transcriptomic signature matching : Using the NIH LINCS CMap dataset to compare this compound-induced gene expression profiles with disease reversal signatures (e.g., muscle wasting reversal) .
  • Molecular docking simulations : Modeling AR ligand-binding domain interactions to assess selectivity over glucocorticoid or progesterone receptors .
  • Adverse event mining : Leveraging FAERS or WHO VigiBase to identify rare side effects (e.g., hepatotoxicity signals) missed in trials .

Q. How do structural modifications of this compound influence its pharmacokinetic and pharmacodynamic properties compared to other SARMs?

  • Comparative molecular analysis : Density functional theory (DFT) calculations to evaluate dipole moments, logP, and hydrogen-bonding patterns relative to RAD-140 or GLPG-0492 .
  • Metabolic stability assays : Microsomal incubation (human/rodent liver) to quantify CYP450-mediated hydroxylation rates and half-life extension strategies .
  • Tissue distribution studies : Radiolabeled tracer experiments in rodents to assess preferential skeletal muscle vs. prostate uptake .

Q. Data Contradiction Analysis

Q. How can conflicting results between Phase 1 (positive outcomes) and Phase 2 (mixed efficacy) trials be addressed?

  • Meta-analysis of trial data : Pooling results across phases to identify dose-response trends or confounding variables (e.g., patient demographics) .
  • Mechanistic deconvolution : Using proteomics to verify AR activation in non-responders or explore compensatory pathways (e.g., mTOR inhibition) .
  • Preclinical reconfirmation : Repeating key assays in human-derived myotubes or organoids to validate translational relevance .

Q. Methodological Resources

  • Experimental protocols : Refer to for guidelines on reproducible AR modulation assays and clinical data reporting.
  • Data repositories : NIH LINCS CMap (https://clue.io ) for transcriptomic signatures ; ClinicalTrials.gov for trial designs .

Properties

IUPAC Name

1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDVMPZQJMZEAC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337261
Record name 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539314-06-1
Record name GSK2881078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2881078
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-2881078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.